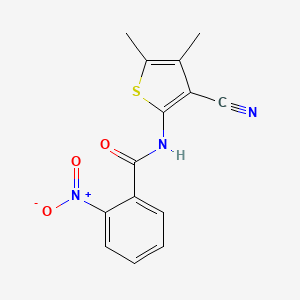

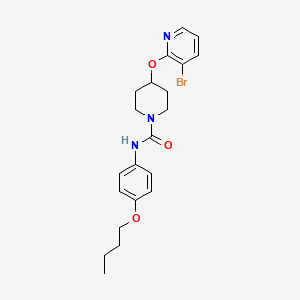

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various nitrobenzamide derivatives and their synthesis, molecular structures, and potential antitumor activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with other chemical reagents to form the desired nitrobenzamide derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor that was used to synthesize different heterocyclic derivatives . The synthetic procedures often involve one-pot reactions under mild conditions, which could be applicable to the synthesis of "N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide" .

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is characterized by X-ray diffraction analysis, which provides information about the crystal packing and the stabilization of the structure through hydrogen bonds and other interactions . For example, N-Cyclohexyl-2-nitrobenzamide crystallizes in the monoclinic space group and its structure is stabilized by N–H⋯O hydrogen bonds . Similar analysis techniques would be used to determine the molecular structure of "N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide".

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives can involve various pathways such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . The reductive chemistry of these compounds is also of interest, as seen in the study of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, where the reduction of nitro groups to amines or hydroxylamines is a key step in their mechanism of action as hypoxia-selective cytotoxins . These reactions are relevant to understanding the chemical behavior of "N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like cyano, methyl, and nitro groups can affect these properties and the overall reactivity of the compound . The antitumor activities of these compounds are also significant, with many showing high inhibitory effects on various human cancer cell lines .

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Research has delved into the reductive chemistry of bioreductive drugs, highlighting compounds with selective toxicity for hypoxic cells, a characteristic attributed to the oxygen-inhibited enzymatic reduction of nitro groups to amine or hydroxylamine derivatives. One study explored the radiolytic reduction of related compounds, identifying electron-affinic sites and synthesizing reduction products for cytotoxicity evaluation. These findings are crucial for understanding the compound's action in hypoxic tumor cells and designing targeted cancer therapies (Palmer et al., 1995).

Synthesis and Hypoxic Cell Cytotoxicity

Further investigations into regioisomers of hypoxia-selective cytotoxins have been conducted, focusing on the synthesis and hypoxic cell cytotoxicity of these compounds. These studies assess the cytotoxicity under aerobic conditions and their selectivity towards hypoxic cells, providing insights into the structural factors influencing the therapeutic potential of nitroaromatic compounds in targeting hypoxic tumors (Palmer et al., 1996).

Spectroscopic and Structural Characterisation

The spectroscopic and structural characterizations of nitrobenzamide compounds have been explored through experimental and density functional theory (DFT) studies. These analyses offer valuable information on the molecular geometry, vibrational frequencies, and thermodynamic properties, essential for understanding the compound's physical and chemical behavior (Arslan et al., 2015).

Antibacterial Evaluation and Molecular Docking

The synthesis and antibacterial evaluation of derivatives highlight the antimicrobial potential of nitroaromatic compounds. Molecular docking studies reveal the interaction of these compounds with bacterial protein receptors, suggesting their utility in designing new antimicrobial agents (Ravichandiran et al., 2015).

Cyclometallation and Chemical Reactivity

Cyclometallation studies involving thiobenzamide derivatives with palladium provide insights into the compound's reactivity and potential applications in catalysis and organic synthesis. These findings contribute to the development of new synthetic methodologies and the exploration of novel chemical transformations (Nonoyama et al., 1995).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-8-9(2)21-14(11(8)7-15)16-13(18)10-5-3-4-6-12(10)17(19)20/h3-6H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNHGKVMDLOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B2528321.png)

![1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol](/img/structure/B2528322.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2528324.png)

![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2528328.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)

![N-[1-(3-Bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-cyanopyridine-3-sulfonamide](/img/structure/B2528335.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2528338.png)

![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)